molecular formula C10H14N2O2 B13654505 4-Ethyl-2-propylpyrimidine-5-carboxylic acid

4-Ethyl-2-propylpyrimidine-5-carboxylic acid

Cat. No.: B13654505
M. Wt: 194.23 g/mol
InChI Key: BIVKSIQCHPOSGN-UHFFFAOYSA-N
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Description

4-Ethyl-2-propylpyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound, with the molecular formula C10H14N2O2, is characterized by the presence of an ethyl group at the fourth position, a propyl group at the second position, and a carboxylic acid group at the fifth position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-propylpyrimidine-5-carboxylic acid can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors For instance, a multi-step synthesis might start with the preparation of a substituted enamine, followed by cyclization with triethyl orthoformate and ammonium acetate under acidic conditions to form the pyrimidine ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-propylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Ethyl-2-propylpyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-propylpyrimidine-5-carboxylic acid
  • 4-Ethyl-2-butylpyrimidine-5-carboxylic acid
  • 4-Ethyl-2-propylpyridine-5-carboxylic acid

Uniqueness

4-Ethyl-2-propylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and propyl groups on the pyrimidine ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

4-ethyl-2-propylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-3-5-9-11-6-7(10(13)14)8(4-2)12-9/h6H,3-5H2,1-2H3,(H,13,14)

InChI Key

BIVKSIQCHPOSGN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(C(=N1)CC)C(=O)O

Origin of Product

United States

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